molecular formula C11H17N3O3 B6334362 1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester CAS No. 1323408-53-2

1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B6334362
CAS No.: 1323408-53-2
M. Wt: 239.27 g/mol
InChI Key: VTCJXCHDLBRVBE-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound with a unique structure that combines a pyrazole ring with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrazole ring is replaced by the morpholine group.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the pyrazole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the compound’s ability to bind to these targets, while the pyrazole ring can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(4-morpholinyl)-1H-benzimidazole-2-butanoic Acid Ethyl Ester: This compound shares the morpholine moiety and a similar heterocyclic structure but differs in the core ring system and ester group.

    4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid: Another compound with a morpholine group and a heterocyclic core, used as an impurity in the synthesis of Bendamustine.

Uniqueness

1-Methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid methyl ester is unique due to its specific combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-9(7-10(12-13)11(15)16-2)8-14-3-5-17-6-4-14/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCJXCHDLBRVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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